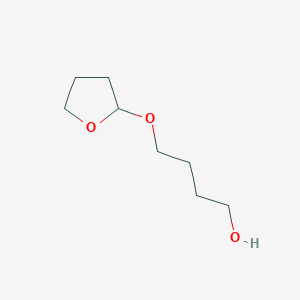

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

Vue d'ensemble

Description

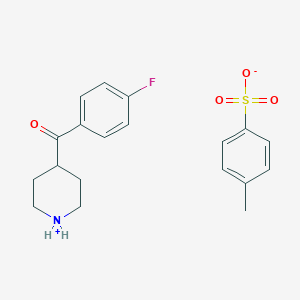

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is a chemical compound that can be derived from 1,4-butanediol (1,4-BDO) and tetrahydrofuran (THF). These substances are significant in the chemical industry as they serve as precursors for various polymers and elastomers used in products like spandex fibers, special rubbers, and coatings .

Synthesis Analysis

The synthesis of THF, which is a related compound to 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol, can be achieved through the dehydration of 1,4-butanediol. This process has been studied in high-temperature water without the need for an added catalyst. The reaction is reversible and can reach an equilibrium yield of up to 94% at 350 degrees Celsius. The addition of CO2 to the reaction mixture can increase the reaction rate due to the increased acidity from the formation of carbonic acid .

Molecular Structure Analysis

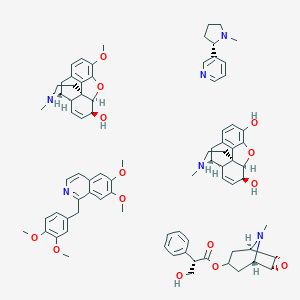

The molecular structure of THF-related compounds can be complex. For instance, heteroleptic t-butyl lanthanoid complexes with THF have been synthesized, demonstrating the ability of THF to act as a ligand. In one study, a lutetium complex with THF was crystallized, revealing a short Lu–O distance, indicative of strong coordination between the metal and the THF molecule .

Chemical Reactions Analysis

The chemical reactions involving THF and its derivatives are influenced by various factors. In the synthesis of THF from 1,4-butanediol, the reaction rate is affected by the pH of the environment. The dehydration rate increases with increasing acidity at high and low pH levels, but at near-neutral pH, the rate is relatively insensitive to pH changes. This suggests that water can serve directly as the proton donor in the absence of a catalyst, challenging the previously held belief that acid-catalyzed reactions in high-temperature water are due to the high concentration of hydronium ions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol are not detailed in the provided papers, the properties of THF can be inferred to some extent. THF is a versatile solvent with a relatively low boiling point, and its derivatives are likely to share some solubility characteristics. The reactivity of THF derivatives, as seen in the synthesis and complexation reactions, suggests that they may also exhibit unique reactivity patterns that could be exploited in various chemical syntheses .

Applications De Recherche Scientifique

Catalytic Synthesis

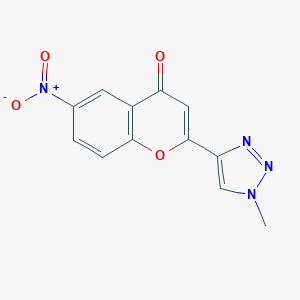

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is used in catalytic syntheses. For instance, palladium-catalyzed oxidative cyclization and methoxycarbonylation reactions utilize 4-yn-1-ols, leading to tetrahydrofurans (THFs) and methoxy-methyltetrahydrofurans (Gabriele et al., 2000).

Dehydration and Catalysis

Lanthanide oxides catalyze the vapor-phase dehydration of 1,4-butanediol, producing THF and 3-buten-1-ol (Igarashi et al., 2007). Similarly, ZrO2 catalysts are effective for producing 3-buten-1-ol and THF from 1,4-butanediol, with an emphasis on controlling by-products (Yamamoto et al., 2005).

Domino Reactions

A DABCO-catalyzed domino reaction using 3-oxo-4-(2-oxoindolin-3-ylidene) butanoates and allenoates produces substituted tetrahydrofuran derivatives (Liu et al., 2014).

Hydrogenation Studies

Research on the hydrogenation of 2-butyne-1,4-diol over carbon-supported palladium catalysts reveals a variety of products, including isopropoxy-tetrahydrofuran (Duncanson et al., 2005).

Oxidative Cross-Coupling

Visible-light mediated oxidative cross-coupling studies involving tetrahydrofuran focus on the activation of the C(sp3)-H bond, using molecular oxygen as an oxidant (Zhang et al., 2017).

Safety And Hazards

Propriétés

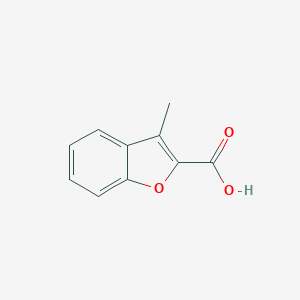

IUPAC Name |

4-(oxolan-2-yloxy)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c9-5-1-2-6-10-8-4-3-7-11-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPJHMFXHISVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471608 | |

| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol | |

CAS RN |

64001-06-5 | |

| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)